molecular formula C16H12O4 B13135642 8-Hydroxy-1-methoxy-3-methylanthraquinone CAS No. 67116-22-7

8-Hydroxy-1-methoxy-3-methylanthraquinone

Cat. No.: B13135642
CAS No.: 67116-22-7
M. Wt: 268.26 g/mol
InChI Key: KVRUANCWPQJDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-1-methoxy-3-methylanthraquinone is an organic compound belonging to the anthraquinone family. These compounds are characterized by their three-ring structure with two ketone groups at the 9 and 10 positions. This compound has been detected in garden rhubarbs and green vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-1-methoxy-3-methylanthraquinone typically involves the reaction of appropriate precursor compounds with catalysts such as copper hydroxide. The process includes several steps of crystallization and purification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1-methoxy-3-methylanthraquinone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

8-Hydroxy-1-methoxy-3-methylanthraquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-1-methoxy-3-methylanthraquinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

67116-22-7

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

8-hydroxy-1-methoxy-3-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O4/c1-8-6-10-14(12(7-8)20-2)16(19)13-9(15(10)18)4-3-5-11(13)17/h3-7,17H,1-2H3

InChI Key

KVRUANCWPQJDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3O

melting_point

199 - 200 °C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.